molecular formula C8H8ClNS B13087132 N-(2-chlorophenyl)ethanethioamide CAS No. 39184-83-3

N-(2-chlorophenyl)ethanethioamide

Cat. No.: B13087132
CAS No.: 39184-83-3
M. Wt: 185.67 g/mol
InChI Key: IITBJRJPHOLQNH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8ClNS. It is a derivative of ethanethioamide, where the hydrogen atom on the nitrogen is replaced by a 2-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)ethanethioamide typically involves the reaction of 2-chloroaniline with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloroaniline} + \text{ethanethioamide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)ethanethioamide
  • N-(2-fluorophenyl)ethanethioamide
  • N-(2-methylphenyl)ethanethioamide

Uniqueness

N-(2-chlorophenyl)ethanethioamide is unique due to the presence of the chlorine atom in the 2-chlorophenyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

39184-83-3

Molecular Formula

C8H8ClNS

Molecular Weight

185.67 g/mol

IUPAC Name

N-(2-chlorophenyl)ethanethioamide

InChI

InChI=1S/C8H8ClNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)

InChI Key

IITBJRJPHOLQNH-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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